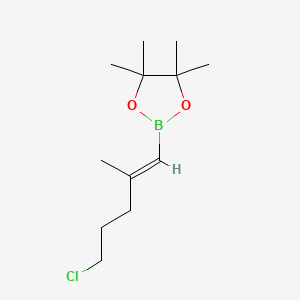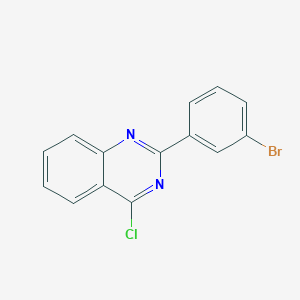
2-(3-Bromophenyl)-4-chloroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromophenyl)-4-chloroquinazoline is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of bromine and chlorine atoms in the structure of this compound enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-4-chloroquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromoaniline and 4-chlorobenzoyl chloride.
Formation of Intermediate: The reaction between 3-bromoaniline and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine forms an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in this compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products:
Substitution Products: Derivatives with different substituents replacing bromine or chlorine.
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Reduced quinazoline derivatives.
Coupling Products: Biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromophenyl)-4-chloroquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, which are potential anticancer agents.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.
Material Science: The compound is explored for its potential use in organic electronics and photonics.
Wirkmechanismus
The mechanism of action of 2-(3-Bromophenyl)-4-chloroquinazoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid
- 4-(3-Bromophenyl)-2-chloroquinazoline
- 2-(4-Bromophenyl)-4-chloroquinazoline
Comparison:
- 2-(3-Bromophenyl)-4-chloroquinazoline is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and biological activity.
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has a fluorine atom and a carboxylic acid group, which can enhance its binding affinity to certain targets.
- 4-(3-Bromophenyl)-2-chloroquinazoline has a different substitution pattern, affecting its chemical properties and potential applications.
- 2-(4-Bromophenyl)-4-chloroquinazoline has the bromine atom in a different position, which can alter its reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H8BrClN2 |
|---|---|
Molekulargewicht |
319.58 g/mol |
IUPAC-Name |
2-(3-bromophenyl)-4-chloroquinazoline |
InChI |
InChI=1S/C14H8BrClN2/c15-10-5-3-4-9(8-10)14-17-12-7-2-1-6-11(12)13(16)18-14/h1-8H |
InChI-Schlüssel |
MNJBXBVJLMRDSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=CC=C3)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine](/img/structure/B13476979.png)
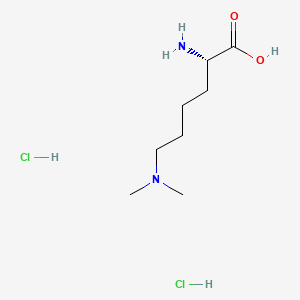

![rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans](/img/structure/B13477001.png)
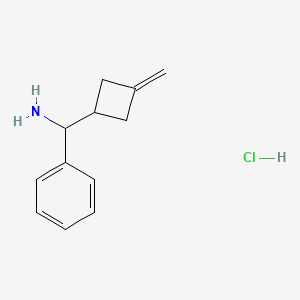
![2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid](/img/structure/B13477011.png)
![4,4-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B13477015.png)
![(4-Amino-2-oxabicyclo[2.2.2]octan-1-YL)methanol hydrochloride](/img/structure/B13477018.png)

![1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13477022.png)
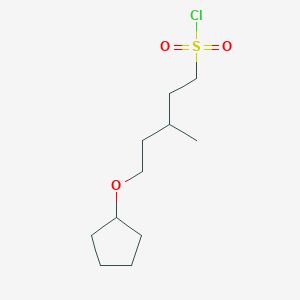
![3-[(Tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13477032.png)
